2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
BenchChem offers high-quality 2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-16-6-7-17(24)18(25)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKDAOQQPMKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound’s structure suggests it may undergo intramolecular ipso-cyclization, which could potentially influence its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially influence a variety of biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Biological Activity
The compound 2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazaspiro framework and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 457 g/mol. The presence of the chlorophenyl and difluorophenyl substituents is believed to contribute to its biological activity.
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in critical biological pathways. The sulfanyl moiety is known to enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.
Anticancer Potential
The triazaspiro structure has been associated with anticancer activity. Compounds containing similar frameworks have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains to be fully elucidated.
Enzyme Inhibition
Preliminary studies indicate that the compound may inhibit key enzymes such as acetylcholinesterase (AChE). Compounds with similar functionalities have shown strong inhibitory action against AChE, which is crucial for neurotransmitter regulation . The evaluation of this compound's AChE inhibitory activity could provide insights into its potential therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
